(Z)-Montelukast Sulfoxide (Z)-Montelukast Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16505491
InChI: InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1
SMILES:
Molecular Formula: C35H36ClNO4S
Molecular Weight: 602.2 g/mol

(Z)-Montelukast Sulfoxide

CAS No.:

Cat. No.: VC16505491

Molecular Formula: C35H36ClNO4S

Molecular Weight: 602.2 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Montelukast Sulfoxide -

Specification

Molecular Formula C35H36ClNO4S
Molecular Weight 602.2 g/mol
IUPAC Name 2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Standard InChI InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-,42?/m1/s1
Standard InChI Key QFTNWCBEAVHLQA-OZQBCQAUSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Canonical SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(Z)-Montelukast Sulfoxide is formally named 1-[[[(1R)-1-[3-[(1Z)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropaneacetic acid . Its structure features:

  • A 7-chloroquinoline moiety linked via a Z-configured ethenyl bridge to a substituted phenyl group.

  • A sulfoxide (-SO-) functional group at the chiral center (R-configuration).

  • A cyclopropylacetic acid terminus, critical for receptor binding .

The Z stereochemistry of the ethenyl group distinguishes it from the E-isomer and influences its physicochemical behavior, as evidenced by its distinct melting point (>85°C with decomposition) .

Synthesis and Stability Profile

Synthetic Pathways

(Z)-Montelukast Sulfoxide is primarily synthesized via oxidation of Montelukast using peroxides or enzymatic catalysis. The reaction’s stereochemical outcome depends on the oxidizing agent:

  • Hydrogen peroxide in acetic acid typically yields a mixture of Z and E sulfoxides, requiring chromatographic separation .

  • Enzymatic oxidation (e.g., cytochrome P450 isoforms) produces the Z-isomer selectively in vivo, reflecting its metabolic origin .

Stability and Degradation

The compound is light-sensitive, necessitating storage at -20°C in amber vials . Key stability considerations include:

  • Thermal decomposition above 85°C, likely involving sulfoxide reduction or quinoline ring degradation .

  • Solubility limitations: Dissolves slightly in dimethyl sulfoxide (DMSO) and methanol but precipitates in aqueous buffers, complicating formulation .

Physicochemical Properties

Physical State and Solubility

PropertyValueSource
AppearanceOff-White to Pale Yellow Solid
Melting Point>85°C (decomposition)
Solubility in DMSOSlightly soluble
Solubility in MethanolSlightly soluble

Partition Coefficient and pKa

Predicted logP values (e.g., 5.2 via XLogP3) suggest high lipophilicity, consistent with Montelukast’s membrane permeability. The sulfoxide group introduces a polar domain, reducing logP by ~1 unit compared to the parent drug . The carboxylic acid (pKa ~4.5) and sulfoxide (pKa ~1.5) govern ionization states across physiological pH ranges.

Pharmacological and Toxicological Profile

Metabolic Role

As a Montelukast metabolite, (Z)-Montelukast Sulfoxide forms in hepatic microsomes via CYP3A4-mediated sulfoxidation . While Montelukast itself antagonizes cysteinyl leukotriene receptors (CysLT₁), the sulfoxide metabolite’s activity remains understudied. Preliminary data suggest it retains ~30% receptor affinity in vitro but exhibits faster renal clearance .

Toxicological Considerations

No explicit toxicity data are available, but its classification as a pharmaceutical impurity necessitates control below 0.15% in drug formulations per ICH guidelines . Suppliers highlight it as a "controlled product," implying regulatory scrutiny during transportation and handling .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns (e.g., 250 × 4.6 mm, 5 μm) with UV detection at 280 nm resolve (Z)-Montelukast Sulfoxide from E-isomers and parent drug . Mobile phases typically combine acetonitrile and phosphate buffer (pH 3.0) .

  • UPLC-MS/MS: Quantitation in biological matrices employs electrospray ionization (ESI+) and multiple reaction monitoring (MRM) of m/z 603.1 → 453.0 .

Spectroscopic Methods

While IR and NMR data are proprietary, the sulfoxide’s S=O stretch is expected near 1050 cm⁻¹ in IR spectra. Chiral centers necessitate polarimetry or chiral chromatography for enantiopurity verification .

SupplierPurityPrice (1 mg)Delivery Time
CymitQuimica>95%266.00 €5 May 2025
LGC Standards>95%Quote-basedCustom synthesis

Products are shipped at room temperature but require immediate storage at -20°C .

Regulatory Status

(Z)-Montelukast Sulfoxide is cataloged under Pharmaceutical/API Drug Impurities/Metabolites, requiring compliance with USP/EP standards for impurity profiling . Safety data sheets (SDS) mandate handling under ventilated conditions due to dust formation risks .

Future Research Directions

  • Pharmacokinetic Studies: Clarify the metabolite’s half-life, protein binding, and excretion pathways.

  • Activity Profiling: Assess CysLT₁ antagonism potency and off-target effects in preclinical models.

  • Stability Optimization: Develop lyophilized formulations or prodrugs to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator